5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-[2-(3-phenylpropanoylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c26-20(12-11-17-7-3-1-4-8-17)23-13-14-24-22(28)18-15-21(27)25(16-18)19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,28) |
InChI Key |
MKJKGWOTAMCVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the formation of the pyrrolidine ring, followed by the introduction of the phenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison Table
Functional Group Analysis
- The phenyl groups may facilitate target binding via aromatic interactions.
- Pyridine Derivative : Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability. The pyridine core may improve solubility compared to pyrrolidinone but reduce hydrogen-bonding capacity.
- Tetrahydrofuran-Modified Analogue : The tetrahydrofuran (THF) moiety enhances polarity, likely improving aqueous solubility. However, the absence of fluorinated or extended aromatic systems may limit lipophilicity and tissue penetration.
Hypothetical Pharmacological Implications
- Target Compound : The combination of amide and aromatic groups suggests suitability for protease or kinase inhibition, though empirical validation is required.
- Pyridine Derivative : Fluorine atoms may confer resistance to oxidative metabolism, extending half-life. The chlorine atom could act as a leaving group in covalent inhibitor design.
Biological Activity
5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound involves a multi-step organic synthesis process, typically starting from pyrrolidine derivatives. The synthetic route often includes the introduction of the phenylpropanoyl moiety through amide bond formation, followed by various modifications to achieve the desired biological activity.
Anticancer Activity
Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study conducted on several 5-oxopyrrolidine derivatives demonstrated their efficacy against A549 human lung adenocarcinoma cells. The findings indicated a structure-dependent activity, where certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin.
Key Findings:
- Compounds with free amino groups exhibited higher anticancer activity.
- The most potent compounds reduced A549 cell viability significantly while maintaining lower toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 15 | 66% viability | High |
| Compound 20 | Not specified | Moderate |
| Compound 21 | Not specified | High |
Antimicrobial Activity
In addition to anticancer properties, 5-oxopyrrolidine derivatives have been evaluated for their antimicrobial activity against multidrug-resistant pathogens. The compounds were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
Key Findings:
- Certain derivatives demonstrated promising antimicrobial effects, inhibiting growth of resistant strains.
- The structure of the compounds significantly influenced their antimicrobial potency .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Compound 18 | <0.5 | MRSA |
| Compound 22 | <1.0 | Klebsiella pneumoniae |
| Compound 21 | <0.8 | Pseudomonas aeruginosa |
Case Studies
- Anticancer Study : A study focusing on the cytotoxic effects of various 5-oxopyrrolidine derivatives revealed that compound modifications could lead to selective targeting of cancer cells while sparing normal cells. This was particularly evident in compounds that retained free amino groups .
- Antimicrobial Resistance : Another investigation highlighted the effectiveness of specific derivatives against antibiotic-resistant strains, suggesting that these compounds could serve as potential leads for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
